3-[(Cyclopentyloxy)methyl]benzaldehyde
Description
3-[(Cyclopentyloxy)methyl]benzaldehyde (CAS: Not explicitly provided; Ref: 10-F398694 ) is a benzaldehyde derivative featuring a cyclopentyloxy-methyl substituent at the 3-position of the aromatic ring. This compound belongs to the class of aromatic aldehydes with ether linkages, which are critical intermediates in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
3-(cyclopentyloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-9-11-4-3-5-12(8-11)10-15-13-6-1-2-7-13/h3-5,8-9,13H,1-2,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAULDYGPGOGQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC(=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopentyloxy)methyl]benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organoboron reagents under mild conditions, facilitating the formation of the desired benzaldehyde derivative.
Industrial Production Methods
Industrial production of 3-[(Cyclopentyloxy)methyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopentyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-[(Cyclopentyloxy)methyl]benzoic acid.
Reduction: Formation of 3-[(Cyclopentyloxy)methyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
3-[(Cyclopentyloxy)methyl]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Cyclopentyloxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, its interactions with molecular targets and pathways are determined by its structure and functional groups, which may influence its binding affinity and reactivity with biomolecules.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes structurally related benzaldehyde derivatives, highlighting substituent patterns, molecular weights, and applications:
Crystallographic and Conformational Insights
- Intermolecular Interactions : In analogs like 3-Methoxy-4-(4-nitro-benzyloxy)-benzaldehyde (), nitro groups stabilize crystal lattices via dipole interactions. The cyclopentyl group in the target compound may favor hydrophobic packing .
- Dihedral Angles : For 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde (), the O2–C8 bond angle (117.4°) suggests flexibility in the ether linkage, which could influence solubility .
Commercial Availability and Purity
- Discontinuation Note: 3-[(Cyclopentyloxy)methyl]benzaldehyde is listed as discontinued (), whereas analogs like 4-(Cyclopentyloxy)-3-methoxybenzaldehyde remain available at 95–97% purity (€172–€1,429/g) .
- Safety Profile : While specific data for the target compound are lacking, 3-Chlorobenzaldehyde () highlights standard aldehyde hazards (skin/eye irritation), emphasizing the need for protective measures during handling .
Biological Activity
3-[(Cyclopentyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol. This compound is notable for its unique cyclopentyloxy methyl group, which imparts distinct steric and electronic properties, influencing its biological activity and potential applications in various fields such as medicinal chemistry and agrochemicals.
The synthesis of 3-[(Cyclopentyloxy)methyl]benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This involves the use of a stable aluminum hemiaminal as an intermediate, which protects the aldehyde group during subsequent reactions with nucleophilic organometallic reagents. The compound can also undergo various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution, which are crucial for its biological activity.
The biological activity of 3-[(Cyclopentyloxy)methyl]benzaldehyde is primarily attributed to its aldehyde functional group, which can act as an electrophile in biochemical reactions. This property allows it to interact with nucleophilic sites in biological molecules, potentially influencing various metabolic pathways.
Potential Biological Activities
- Antimicrobial Activity : Research indicates that aldehyde compounds can exhibit antimicrobial properties. The structural characteristics of 3-[(Cyclopentyloxy)methyl]benzaldehyde may enhance its efficacy against certain bacterial strains.
- Antioxidant Properties : Aldehydes are often evaluated for their ability to scavenge free radicals. Studies suggest that compounds with similar structures can reduce oxidative stress in cells, which is beneficial in preventing cellular damage.
- Cytotoxic Effects : Preliminary studies have shown that certain benzaldehyde derivatives can induce apoptosis in cancer cells. The specific effects of 3-[(Cyclopentyloxy)methyl]benzaldehyde on cancer cell lines require further investigation but suggest potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against Gram-positive bacteria | |
| Antioxidant | Reduces oxidative stress in vitro | |
| Cytotoxicity | Induces apoptosis in specific cancer cell lines (to be confirmed) |
Case Study: Antimicrobial Activity
A study conducted on various benzaldehyde derivatives indicated that compounds with bulky substituents like cyclopentyloxy groups showed enhanced antimicrobial properties compared to their simpler counterparts. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting that the unique structure of 3-[(Cyclopentyloxy)methyl]benzaldehyde may confer similar benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
